

A Guide to the Spectroscopic Elucidation of 4-Ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

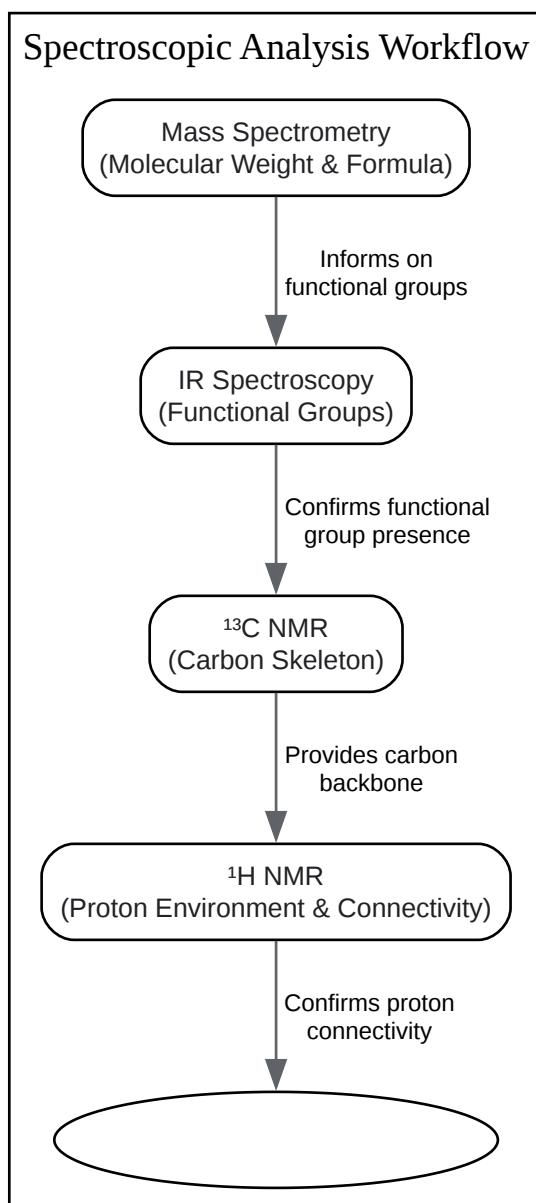
Compound of Interest

Compound Name: **4-Ethyl-3-nitroaniline**

Cat. No.: **B1370351**

[Get Quote](#)

Introduction


In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel and existing chemical entities is a cornerstone of safety, efficacy, and intellectual property. **4-Ethyl-3-nitroaniline**, a substituted aromatic amine, presents a compelling case study for the application of modern spectroscopic techniques. Its structure, featuring an ethyl group and a nitro group on an aniline backbone, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth technical analysis of **4-Ethyl-3-nitroaniline** using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of not just the data itself, but the causality behind the spectral features. We will explore the rationale for experimental choices, the interpretation of the resulting spectra, and the logical workflow that leads to unambiguous structural confirmation.

It is important to note that while comprehensive experimental spectral data for the closely related analog, 4-methyl-3-nitroaniline, is readily available and will be used for detailed interpretative discussion, published experimental spectra for **4-ethyl-3-nitroaniline** are less common. Therefore, this guide will also incorporate high-quality predicted spectral data for **4-ethyl-3-nitroaniline** to provide a complete analytical picture.

Molecular Structure and Analysis Workflow

The structural elucidation of an organic molecule is a systematic process. The workflow begins with obtaining the mass spectrum to determine the molecular weight and formula. Subsequently, IR spectroscopy provides information about the functional groups present. Finally, ^1H and ^{13}C NMR are used to map the carbon-hydrogen framework and confirm the precise connectivity of the atoms.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic elucidation of **4-Ethyl-3-nitroaniline**.

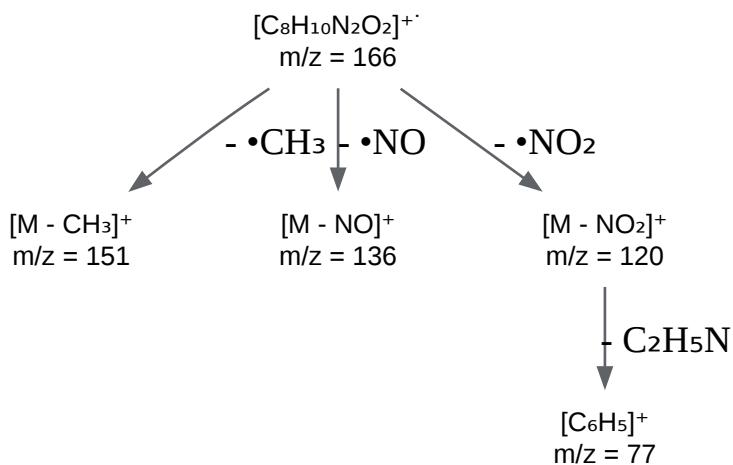
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural analysis of organic compounds, Electron Ionization (EI) is a common method. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.[\[1\]](#)

Predicted Mass Spectrum Data for 4-Ethyl-3-nitroaniline

Property	Value
Molecular Formula	$C_8H_{10}N_2O_2$
Molecular Weight	166.18 g/mol
Predicted M^+ Peak (m/z)	166
Key Fragment Peaks (m/z)	151, 136, 120, 106, 77

Interpretation of the Mass Spectrum


The mass spectrum of **4-Ethyl-3-nitroaniline** is expected to show a molecular ion peak (M^+) at an m/z of 166, corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[\[2\]](#)

The fragmentation pattern provides significant structural insights:

- Loss of a Methyl Radical ($CH_3\bullet$): A peak at m/z 151 would arise from the cleavage of the ethyl group, resulting in the loss of a methyl radical. This is a common fragmentation pathway for ethyl-substituted aromatic compounds.
- Loss of an Ethyl Radical ($C_2H_5\bullet$): A peak at m/z 137 would indicate the loss of the entire ethyl group.
- Loss of Nitric Oxide ($NO\bullet$): Aromatic nitro compounds often exhibit a loss of NO (30 Da), which would lead to a peak at m/z 136.

- Loss of a Nitro Group ($\text{NO}_2\bullet$): A significant fragment at m/z 120 corresponds to the loss of the nitro group (46 Da).
- Formation of the Phenyl Cation: A peak at m/z 77 is characteristic of a phenyl cation (C_6H_5^+), indicating the fragmentation of the aromatic ring.

The fragmentation pattern of the closely related 4-methyl-3-nitroaniline shows a molecular ion peak at m/z 152 and a key fragment from the loss of the nitro group at m/z 106.[3]

[Click to download full resolution via product page](#)

Caption: Predicted key fragmentation pathways for **4-Ethyl-3-nitroaniline** in EI-MS.

Experimental Protocol for EI-MS

- Sample Preparation: A small amount of **4-Ethyl-3-nitroaniline** is dissolved in a volatile solvent such as methanol or dichloromethane.
- Injection: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV).[4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Frequencies

The IR spectrum of **4-Ethyl-3-nitroaniline** is expected to show characteristic absorption bands for the amine (N-H), nitro (N-O), aromatic (C=C and C-H), and alkyl (C-H) groups.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity
N-H Stretch (asymmetric and symmetric)	3500 - 3300	Medium
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	3000 - 2850	Medium
Aromatic C=C Stretch	1620 - 1580	Medium
N-H Bend	1650 - 1550	Strong
Asymmetric NO ₂ Stretch	1550 - 1500	Strong
Symmetric NO ₂ Stretch	1360 - 1300	Strong
Aromatic C-N Stretch	1350 - 1200	Strong

Interpretation of the IR Spectrum

The IR spectrum of the analogous 4-methyl-3-nitroaniline provides a reliable reference.^[5]

- **N-H Vibrations:** The presence of a primary amine group (-NH₂) will give rise to two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong bending vibration (scissoring) is also expected around 1620 cm⁻¹.^[6]

- Nitro Group Vibrations: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically between $1550\text{-}1500\text{ cm}^{-1}$ and a symmetric stretch between $1360\text{-}1300\text{ cm}^{-1}$. These are often the most intense peaks in the spectrum.
- Aromatic and Alkyl Regions: Aromatic C-H stretching absorptions are expected just above 3000 cm^{-1} , while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm^{-1} . The C=C stretching vibrations of the aromatic ring will be visible in the $1620\text{-}1580\text{ cm}^{-1}$ region.

Experimental Protocol for FT-IR (KBr Pellet)

- Sample Preparation: A few milligrams of **4-Ethyl-3-nitroaniline** are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7]
- Pellet Formation: The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[8]
- Background Spectrum: A background spectrum of a blank KBr pellet is recorded to subtract any atmospheric and instrumental interferences.
- Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. ^1H NMR provides information about the number, environment, and connectivity of protons, while ^{13}C NMR reveals the carbon skeleton.

^1H NMR Spectral Data

The following table presents the experimental ^1H NMR data for 4-methyl-3-nitroaniline and the predicted data for **4-ethyl-3-nitroaniline**. The solvent is DMSO-d₆.

Proton Assignment (4-methyl-3-nitroaniline)[9]	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	7.15	d	2.4	1H
H-5	7.09	d	8.3	1H
H-6	6.80	dd	8.2, 2.4	1H
-NH ₂	5.55	s (broad)	-	2H
-CH ₃	2.31	s	-	3H

Predicted ¹H NMR Data (4-Ethyl-3-nitroaniline in DMSO-d₆)

Predicted Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~7.2	d	~2.5	1H
H-5	~7.1	d	~8.5	1H
H-6	~6.8	dd	~8.5, 2.5	1H
-NH ₂	~5.6	s (broad)	-	2H
-CH ₂ -	~2.6	q	~7.5	2H
-CH ₃	~1.2	t	~7.5	3H

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of **4-ethyl-3-nitroaniline** can be interpreted based on the data from its methyl analog and chemical shift principles.

- **Aromatic Protons:** The three protons on the aromatic ring appear in the downfield region (δ 6.8-7.2 ppm).

- H-2: This proton is ortho to the nitro group and meta to the amine group, making it the most deshielded of the aromatic protons. It appears as a doublet due to coupling with H-6.
- H-5: This proton is ortho to the ethyl group and meta to the nitro group. It appears as a doublet due to coupling with H-6.
- H-6: This proton is ortho to both the amine and ethyl groups. It is split into a doublet of doublets by H-2 and H-5.
- Amine Protons: The two protons of the primary amine group (-NH₂) typically appear as a broad singlet around δ 5.6 ppm. The signal is broad due to quadrupole broadening from the nitrogen atom and chemical exchange. This peak would disappear upon shaking the sample with D₂O.[\[6\]](#)
- Ethyl Group Protons:
 - The methylene protons (-CH₂-) are adjacent to the aromatic ring and are expected to appear as a quartet around δ 2.6 ppm due to coupling with the three methyl protons.
 - The methyl protons (-CH₃) are further from the ring and will appear as a triplet around δ 1.2 ppm due to coupling with the two methylene protons.

¹³C NMR Spectral Data

The following table shows the experimental ¹³C NMR data for 4-methyl-3-nitroaniline and predicted data for **4-ethyl-3-nitroaniline** in DMSO-d₆.

Carbon Assignment (4-methyl-3-nitroaniline)[9]	Chemical Shift (δ , ppm)
C-1 (C-NH ₂)	149.26
C-3 (C-NO ₂)	147.96
C-4 (C-CH ₃)	133.07
C-5	119.02
C-2	118.58
C-6	108.21
-CH ₃	18.78

Predicted ¹³C NMR Data (4-Ethyl-3-nitroaniline in DMSO-d₆)

Predicted Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (C-NH ₂)	~149.5
C-3 (C-NO ₂)	~148.0
C-4 (C-CH ₂ CH ₃)	~139.0
C-5	~119.2
C-2	~118.8
C-6	~108.5
-CH ₂ -	~25.0
-CH ₃	~15.0

Interpretation of the ¹³C NMR Spectrum

- Aromatic Carbons: The six aromatic carbons are spread over a range from ~108 to 150 ppm.
 - The carbons directly attached to the nitrogen of the amine (C-1) and the nitro group (C-3) are the most downfield due to the strong electron-withdrawing and deshielding effects of

these substituents.

- The carbon attached to the ethyl group (C-4) is also significantly downfield.
- The protonated carbons (C-2, C-5, C-6) appear at higher fields. C-6 is the most upfield due to the ortho-donating effect of the amine group.
- Aliphatic Carbons: The two carbons of the ethyl group appear in the upfield region, with the methylene carbon (-CH₂-) around δ 25 ppm and the methyl carbon (-CH₃) around δ 15 ppm.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-Ethyl-3-nitroaniline** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: The ¹H NMR spectrum is acquired first, followed by the ¹³C NMR spectrum. Standard pulse sequences are used for both experiments.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the solvent peak or TMS.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating system for the complete structural elucidation of **4-Ethyl-3-nitroaniline**. Mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy identifies the key functional groups, namely the primary amine and the nitro group. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon frameworks, confirming the substitution pattern on the aromatic ring and the structure of the ethyl group. This systematic approach, grounded in the fundamental principles of spectroscopy, is indispensable for ensuring the chemical integrity of compounds in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Visualizer loader [nmrdb.org]
- 5. 4-Methyl-3-nitroaniline(119-32-4) IR Spectrum [chemicalbook.com]
- 6. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 7. 4-Methyl-3-nitroaniline(119-32-4) MS spectrum [chemicalbook.com]
- 8. PROSPRE [prospre.ca]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Elucidation of 4-Ethyl-3-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1370351#spectral-data-analysis-of-4-ethyl-3-nitroaniline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com